molecular formula C11H14O3 B452110 3-Isobutoxybenzoic acid CAS No. 350997-58-9

3-Isobutoxybenzoic acid

Cat. No.: B452110
CAS No.: 350997-58-9
M. Wt: 194.23g/mol
InChI Key: HNFBIJQQSNTRRR-UHFFFAOYSA-N
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Description

3-Isobutoxybenzoic acid: is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an isobutoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxybenzoic acid typically involves the esterification of 3-hydroxybenzoic acid with isobutanol in the presence of an acid catalyst. The reaction proceeds as follows:

    Esterification Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Isobutoxybenzoic acid can undergo various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidation of the isobutoxy group to form carboxylic acids or ketones

  • Reduction:

      Reagents: Lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous solvents such as tetrahydrofuran

      Products: Reduction of the carboxylic acid group to form alcohols

  • Substitution:

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide

      Conditions: Room temperature or slightly elevated temperatures

      Products: Formation of halogenated derivatives

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in tetrahydrofuran

    Substitution: Thionyl chloride at room temperature

Major Products:

Scientific Research Applications

Chemistry: 3-Isobutoxybenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It can also be used as a probe to investigate the binding sites of proteins.

Medicine: The compound has potential applications in drug development, particularly in the design of anti-inflammatory and analgesic agents. Its derivatives may exhibit enhanced pharmacological properties.

Industry: In the industrial sector, this compound is used as an intermediate in the production of polymers, resins, and coatings. It can also be employed in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Isobutoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isobutoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. Once inside the cell, it can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Methoxybenzoic acid
  • 3-Ethoxybenzoic acid
  • 3-Propoxybenzoic acid

Comparison: 3-Isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which imparts distinct physicochemical properties compared to its analogs. The increased steric bulk and lipophilicity of the isobutoxy group can influence the compound’s reactivity and biological activity. For instance, this compound may exhibit different binding affinities to enzymes and receptors compared to 3-Methoxybenzoic acid or 3-Ethoxybenzoic acid .

Properties

IUPAC Name

3-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBIJQQSNTRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357059
Record name 3-isobutoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-58-9
Record name 3-Isobutoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-isobutoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylpropoxy)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The reaction of isobutyl bromide and ethyl 3-hydroxybenzoate in the presence of potassium carbonate was performed as described for Compound 24 to give 3-isobutoxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.94 (s, COOH); 7.48 (m, 1 arom. H); 7.40 (m, 2 arom. H); 7.12 (m, 1 arom. H); 3.76 (d, J=6.4, (CH3)2CHCH2O); 2.00 (m, (CH3)2CHCH2O); 0.96 (d, J=6.4, (CH3)2CHCH2O). 13C-NMR (100 MHz, d6-DMSO): 167.11 (—C═O); 158.73; 132.12; 129.68; 121.42; 119.35; 114.46; 73.46; 27.66; 18.98 (2 C).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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